molecular formula C13H17NO3 B7542191 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid

4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid

Cat. No. B7542191
M. Wt: 235.28 g/mol
InChI Key: QYYNPFIFGAZSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid, also known as DMAPA or Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a white crystalline solid with a molecular formula of C12H15NO3 and a molar mass of 221.25 g/mol. DMAPA is synthesized by the reaction of malonic acid with dimethylamine and acetic anhydride, and it has various applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid can form a complex with carboxylic acids and activate them towards nucleophilic attack by other reagents. The catalytic activity of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid is enhanced by its ability to form hydrogen bonds with the reactants.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid. However, it has been reported to have low toxicity and is not considered to be a hazardous substance. 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid is not metabolized by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid has several advantages as a reagent in organic synthesis, including its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition and reduced yield. 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid should be stored in a dry and air-tight container to maintain its stability.

Future Directions

There are several potential future directions for the use of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid in scientific research. One area of interest is the development of new synthetic methodologies using 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid as a catalyst. Another area of interest is the application of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid in the synthesis of functional materials, such as polymers and nanoparticles. Additionally, further studies on the mechanism of action of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid could lead to the development of more efficient catalytic systems.

Synthesis Methods

The synthesis of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid involves the reaction of malonic acid with dimethylamine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid. The yield of 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid can be improved by using a higher concentration of dimethylamine and a lower reaction temperature.

Scientific Research Applications

4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It is commonly used as a reagent for the esterification and amidation of carboxylic acids, as well as for the synthesis of beta-keto esters and beta-lactams. 4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid has also been used in the synthesis of pharmaceuticals, such as anti-tumor agents and anti-inflammatory drugs.

properties

IUPAC Name

4-(dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(12(16)17,9-11(15)14(2)3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYNPFIFGAZSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-2-methyl-4-oxo-2-phenylbutanoic acid

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